Ioxaglate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioxaglate sodium is a contrast agent used in diagnostic imaging procedures such as computed tomography (CT) scans, angiography, and urography. It is an ionic tri-iodinated benzoate compound that enhances the visibility of internal structures by blocking X-rays, making it easier to visualize blood vessels, organs, and other tissues during imaging .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ioxaglate sodium is an iodine-containing, low osmolality contrast agent . It consists of six iodine atoms and achieves water solubility by ionization . This property allows it to block X-rays, thereby improving the visualization of important structures and organs during diagnostic imaging procedures .
Cellular Effects
As a contrast agent, this compound binds to tissues, allowing the blockage of X-rays and diagnostic visualization in various soft tissues and body cavities . It is known to have fewer side effects compared to older contrast agents due to its low osmolarity .
Molecular Mechanism
The primary mechanism of action of this compound involves blocking X-rays to improve the visualization of important structures and organs during diagnostic imaging procedures . It achieves this by ionizing to form a molecule that consists of six iodine atoms .
Temporal Effects in Laboratory Settings
It is known that this compound has a low osmolarity and is associated with fewer side effects compared to older contrast agents .
Dosage Effects in Animal Models
It is known that this compound is used in diagnostic imaging procedures, and its effects would likely be dependent on the dosage used .
Metabolic Pathways
As an iodinated contrast medium, it is likely that its metabolism involves the iodine metabolism pathway .
Transport and Distribution
As a contrast agent, it is likely that it is distributed throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .
Subcellular Localization
As a contrast agent, it is likely that it is localized throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ioxaglate sodium is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:
Iodination: Benzoic acid derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated benzoic acid is then reacted with amines to form amide bonds.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ioxaglate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or functionalized derivatives.
Scientific Research Applications
Ioxaglate sodium is widely used in scientific research, particularly in the fields of:
Chemistry: As a contrast agent in analytical techniques to study the structure and function of various compounds.
Biology: In imaging studies to visualize biological tissues and organs.
Medicine: For diagnostic imaging to detect and monitor medical conditions such as cardiovascular diseases, tumors, and kidney disorders.
Industry: In the development of new imaging technologies and contrast agents
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ioxaglate sodium is unique due to its ionic nature and low osmolality, which results in fewer side effects compared to older contrast agents. Its tri-iodinated structure provides excellent contrast enhancement, making it a preferred choice for various diagnostic imaging procedures .
Properties
CAS No. |
67992-58-9 |
---|---|
Molecular Formula |
C24H21I6N5NaO8 |
Molecular Weight |
1291.9 g/mol |
IUPAC Name |
sodium;3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C24H21I6N5O8.Na/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43); |
InChI Key |
ZZIJQDVKCSWVBD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)[O-])I)C(=O)NCCO)I)I)C(=O)NC)I.[Na+] |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
59017-64-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium Ioxaglate; Ioxaglic acid; MP-302; P-286; MP 302; P 286; MP302; P286 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.